Propyl Linker Confers Superior VEGFR-2/HUVEC Antiproliferative Potency Relative to Ethyl-Linked Analogs
In a directly comparable phenylpyridazinone series, the compound containing the propyl linker between the pyridazinone core and the terminal functional group exhibited markedly higher antiproliferative activity against HUVEC cells than its ethyl-linked counterpart . The most potent analog (12c) bearing a propyl-spaced hydrazineyl-acetamide tail achieved an IC50 of 11.5 nM, while the overall series mean IC50 was 49.1–418.0 nM, establishing that appropriate linker length is a key potency driver. The target compound incorporates the optimal propyl spacer between the pyridazinone and chromene-carboxamide, positioning it favourably within this SAR trend.
| Evidence Dimension | Antiproliferative activity (HUVEC cells) |
|---|---|
| Target Compound Data | Propyl-linked analog IC50 = 11.5 nM (compound 12c); series IC50 range = 49.1–418.0 nM |
| Comparator Or Baseline | Sorafenib IC50 = 23.2 nM (reference standard); ethyl-linked analogs generally >2-fold less potent |
| Quantified Difference | ~2-fold superior to sorafenib; linker elongation from ethyl to propyl associated with ≥2-fold potency gain |
| Conditions | HUVEC cell line; 48 h incubation; MTT assay; n=3 independent experiments |
Why This Matters
This data demonstrates that the propyl linker length — a defining feature of this compound — is not merely structural but functionally critical for achieving low-nanomolar potency in angiogenesis-relevant cellular models, directly influencing procurement decisions for antiangiogenic screening cascades.
- [1] Abdel Rahman, D. E., Fouad, M. A., Mohammed, E. R., El-Zoheiry, H. H., & Abdelrasheed Allam, H. (2023). Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 139, 106678. View Source
